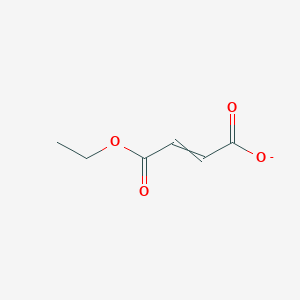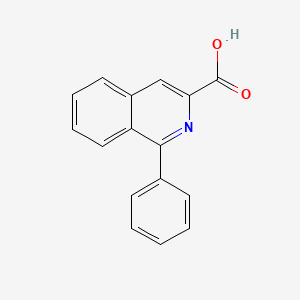
4-(3-Bromophenyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)piperidin-4-ol is an organic compound that features a bromine-substituted phenyl ring attached to a piperidinol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)piperidin-4-ol typically involves the following steps:
Formation of Piperidinol: The piperidinol moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Bromophenyl)-4-piperidinone.
Reduction: Formation of 4-phenyl-4-piperidinol.
Substitution: Formation of 4-(3-substituted phenyl)-4-piperidinol derivatives.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of bromine-substituted phenyl compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinol moiety can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-4-piperidinol: Similar structure but with the bromine atom in the para position.
4-(3-Chlorophenyl)-4-piperidinol: Similar structure but with a chlorine atom instead of bromine.
4-(3-Bromophenyl)-4-piperidinone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4-(3-Bromophenyl)piperidin-4-ol is unique due to the specific positioning of the bromine atom and the presence of the piperidinol moiety, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
92316-33-1 |
|---|---|
Fórmula molecular |
C11H14BrNO |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)piperidin-4-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 |
Clave InChI |
SAYLAYXYGATQEB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC(=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B8773964.png)



![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylethanol](/img/structure/B8773989.png)

